Welcome to the BenchChem Online Store!
molecular formula C9H12O3S B8626113 Ethyl 3-Hydroxy-3-(2-thienyl)propanoate

Ethyl 3-Hydroxy-3-(2-thienyl)propanoate

Cat. No. B8626113
M. Wt: 200.26 g/mol
InChI Key: DWGLMTZYPUURJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07659409B2

Procedure details

An aqueous solution comprising a composition of 2% glucose, 1% yeast extract, 1% polypeptone, and 0.6% malt extract was used as the medium, and Filobasidium uniguttulatum IFO 0699 was inoculated into this and aerobically cultured at 28° C. for 24 hours. After completion of the culturing, the culture medium (1 ml) was collected and centrifuged to isolate the cells. 3-Oxo-3-(2-thienyl)propionic acid ethyl ester to be used as the substrate was synthesized in accordance with the method described in EP-A-751427. Said cells were suspended in 200 μl of a reaction solution comprising 100 mM glucose, 0.24% 3-oxo-3-(2-thienyl)propionic acid ethyl ester, 0.01% NADH, 0.01% NADPH and 100 mM Tris-HCl buffer (pH 7.5) and allowed to undergo the reaction at 30° C. on a shaker. After 18 hours of the commencement of the reaction, 800 μl of 2-propanol was added thereto, the cells were removed by centrifugation, and then a sample of the supernatant was analyzed by HPLC. The analysis was carried out under the following conditions using Chiralpak AD-RH (mfd. by Daicel) as the HPLC column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 μL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
A-751427
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
reaction solution
Quantity
200 μL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[CH2:13]([O:15][C:16](=[O:25])[CH2:17][C:18](=[O:24])[C:19]1[S:20][CH:21]=[CH:22][CH:23]=1)[CH3:14].C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4O[C@@H](N5C=C(C(N)=O)CC=C5)[C@H](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3O)C=2N=1.C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4O[C@@H](N5C=C(C(N)=O)CC=C5)[C@H](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3OP(O)(O)=O)C=2N=1.C(O)C(N)(CO)CO.Cl>CC(O)C>[CH2:13]([O:15][C:16](=[O:25])[CH2:17][CH:18]([OH:24])[C:19]1[S:20][CH:21]=[CH:22][CH:23]=1)[CH3:14] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
800 μL
Type
solvent
Smiles
CC(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(C=1SC=CC1)=O)=O
Step Four
Name
A-751427
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(C=1SC=CC1)=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
Step Nine
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Step Ten
Name
reaction solution
Quantity
200 μL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract
EXTRACTION
Type
EXTRACTION
Details
1% polypeptone, and 0.6% malt extract
CUSTOM
Type
CUSTOM
Details
After completion of the culturing, the culture medium (1 ml) was collected
CUSTOM
Type
CUSTOM
Details
to isolate the cells
CUSTOM
Type
CUSTOM
Details
was synthesized in accordance with the method
CUSTOM
Type
CUSTOM
Details
the reaction at 30° C. on a shaker
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the cells were removed by centrifugation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)OC(CC(C=1SC=CC1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.